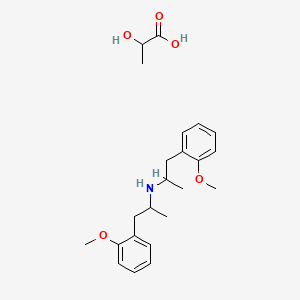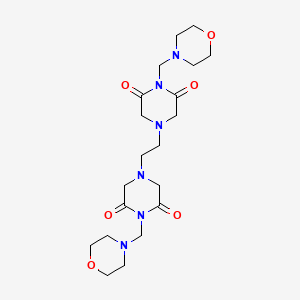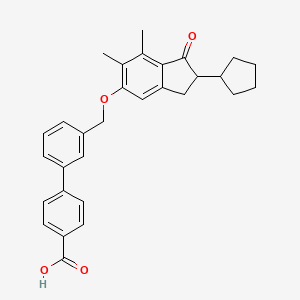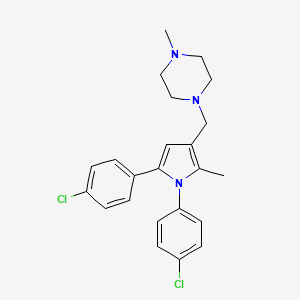
BM212
Vue d'ensemble
Description
BM212 is a 1,5-diarylpyrrole derivative that has shown significant potential as an antimycobacterial agent. It is particularly noted for its activity against multidrug-resistant strains of Mycobacterium tuberculosis and other atypical mycobacteria . The compound is characterized by its potent in vitro activity and low cytotoxicity, making it a promising candidate for further development in the treatment of tuberculosis .
Applications De Recherche Scientifique
BM212 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
BM212 exerts its effects by targeting the MmpL3 protein, a member of the mycobacterial membrane protein large family. MmpL3 is involved in the transport of mycolic acids across the inner membrane of mycobacteria, which is essential for the bacteria’s survival . By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to the death of the bacteria .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
BM212 interacts with the MmpL3 protein, a transporter protein that plays a key role in the transport of mycolic acids in Mycobacterium tuberculosis . The binding of this compound to MmpL3 inhibits the function of this transporter protein . Additionally, this compound has been found to bind to the transcriptional regulator EthR2 .
Cellular Effects
This compound exerts its effects on cells by inhibiting the function of the MmpL3 protein . This inhibition disrupts the transport of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis . This disruption can lead to the death of the bacteria, making this compound a potential candidate for the treatment of tuberculosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the binding of the compound to the MmpL3 protein . This binding inhibits the function of MmpL3, disrupting the transport of mycolic acids . Additionally, this compound has been found to bind to the transcriptional regulator EthR2 .
Metabolic Pathways
Given its known interactions with the MmpL3 protein and EthR2, it can be inferred that this compound may be involved in the metabolic pathways related to the transport of mycolic acids and the regulation of gene expression .
Subcellular Localization
Given its known interactions with the MmpL3 protein and EthR2, it can be inferred that this compound may localize to the regions of the cell where these proteins are found .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BM212 involves the formation of a pyrrole ring, which is a common scaffold in many biologically active compounds. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.
Substitution Reactions: The pyrrole ring is then functionalized with various substituents to enhance its biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
BM212 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired substituent.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives can be further tested for their efficacy against mycobacterial strains .
Comparaison Avec Des Composés Similaires
BM212 is part of a class of antimycobacterial pyrrole derivatives. Similar compounds include:
- BM521
- BM533
- BM579
These compounds share a similar pyrrole scaffold but differ in their substituents, which can affect their biological activity and cytotoxicity . This compound is unique in its balance of high activity and low cytotoxicity, making it a particularly promising candidate for further development .
Propriétés
IUPAC Name |
1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZIODCWLMCMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146204-42-4 | |
| Record name | BM 212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary cellular target of BM212?
A1: Research has identified MmpL3, a membrane protein belonging to the Mycobacterial membrane protein Large (MmpL) family, as the primary cellular target of this compound. [, , ]
Q2: How does this compound interact with MmpL3?
A2: this compound directly binds to the MmpL3 protein, inhibiting its activity. [] While the precise binding site remains to be fully elucidated, studies suggest that this compound, along with other MmpL3 inhibitors, may act by disrupting the transmembrane electrochemical proton gradient essential for MmpL3 function. []
Q3: What are the downstream effects of this compound inhibiting MmpL3?
A3: MmpL3 is crucial for transporting mycolic acids, key components of the mycobacterial outer membrane, across the inner membrane. By inhibiting MmpL3, this compound disrupts the transport of mycolic acids, ultimately impairing the formation of the mycobacterial cell wall. [, , ]
Q4: Does this compound demonstrate activity against intracellular mycobacteria?
A4: Yes, this compound exhibits bactericidal activity against intracellular Mycobacterium tuberculosis residing within macrophages and the U937 human histiocytic lymphoma cell line. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H24Cl2N2, and its molecular weight is 387.33 g/mol.
Q6: How do structural modifications to the this compound scaffold influence its antimycobacterial activity?
A6: Studies exploring SAR have revealed that modifications to the phenyl rings at the N1 and C5 positions, as well as alterations to the thiomorpholine moiety, can significantly impact this compound's activity. For example, replacing the thiomorpholine with a morpholine group yielded derivatives with lower lipophilicity and enhanced in vitro microsomal stability. [] Additionally, introducing bulky substituents at the pyrrole C3 side chain and removing the C5 aryl moiety led to compounds with potent activity against multidrug-resistant Mycobacterium tuberculosis. []
Q7: Have any this compound derivatives demonstrated improved potency compared to the parent compound?
A7: Yes, several this compound derivatives have exhibited greater potency against Mycobacterium tuberculosis compared to the original compound. These include analogues with modifications to the phenyl rings, substitutions at the pyrrole C3 side chain, and replacements of the thiomorpholine moiety. [, , , ]
Q8: What is known about the stability of this compound under various conditions?
A8: While specific stability data for this compound is limited within the provided research, studies on its derivatives suggest strategies to improve stability. For instance, replacing the thiomorpholine moiety with a morpholine group led to enhanced in vitro microsomal stability. []
Q9: What is known about the pharmacokinetic profile of this compound?
A9: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited within the provided research.
Q10: Has the efficacy of this compound been evaluated in in vivo models of tuberculosis?
A10: Yes, a this compound analogue with improved drug-like properties demonstrated efficacy in an acute murine tuberculosis infection model, achieving an ED99 of 49 mg/Kg. This finding highlights the potential of this compound class for further development. []
Q11: What are the known mechanisms of resistance to this compound?
A11: Resistance to this compound has been primarily linked to mutations in the mmpL3 gene. [, , ] These mutations likely alter the this compound binding site or affect MmpL3 function, rendering the compound ineffective.
Q12: Is there information available on the toxicity profile of this compound?
A12: While specific toxicity data for this compound is not extensively discussed within the provided research, some studies indicate that certain derivatives exhibit low eukaryotic cell toxicity, suggesting a favorable safety profile. []
Q13: What are the future directions for research on this compound?
A13: Future research should focus on:
Q14: What is the overall significance of the research on this compound?
A14: this compound and its derivatives represent a promising class of antimycobacterial agents with a novel mechanism of action targeting MmpL3. The research conducted to date provides valuable insights into its structure-activity relationship, mechanism of action, and potential for combating drug-resistant tuberculosis. Further investigation and development of this compound class hold significant promise for addressing the global health threat posed by tuberculosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



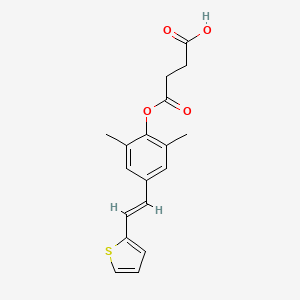
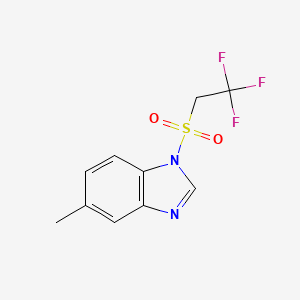
![N-[(1r)-1-{[(1s,2s)-1-Benzyl-3-{(2r,4s)-2-(Tert-Butylcarbamoyl)-4-[(Pyridin-3-Ylmethyl)sulfanyl]piperidin-1-Yl}-2-Hydroxypropyl]carbamoyl}-2-Methylpropyl]quinoline-2-Carboxamide](/img/structure/B1667064.png)
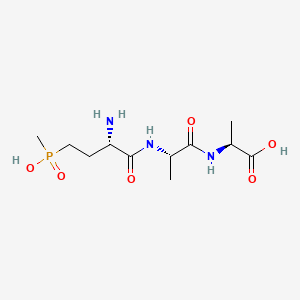
![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B1667066.png)
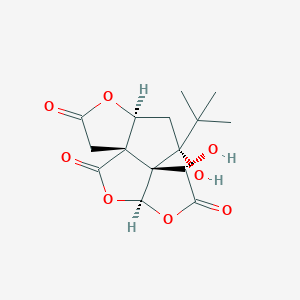



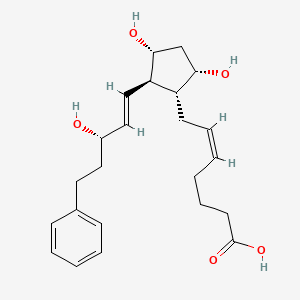
![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)
